1-(9H-purin-9-yl)ethanone
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Overview
Description
1-(9H-purin-9-yl)ethanone is a chemical compound with the molecular formula C7H6N4O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides
Preparation Methods
The synthesis of 1-(9H-purin-9-yl)ethanone typically involves the reaction of purine derivatives with acetylating agents. One common method is the acetylation of adenine using acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(9H-purin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the purine ring’s hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Scientific Research Applications
1-(9H-purin-9-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential role in DNA and RNA interactions, given its structural similarity to nucleotides.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interfere with nucleotide synthesis and function.
Mechanism of Action
The mechanism of action of 1-(9H-purin-9-yl)ethanone involves its interaction with nucleic acids. It can intercalate into DNA or RNA strands, disrupting their normal function. This disruption can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. The compound may also inhibit specific enzymes involved in nucleotide synthesis, further contributing to its biological effects .
Comparison with Similar Compounds
1-(9H-purin-9-yl)ethanone can be compared with other purine derivatives such as:
1-(6-amino-9H-purin-9-yl)ethanone: This compound has an amino group at the 6-position, which can significantly alter its chemical reactivity and biological activity.
1-(pyridin-4-yl)ethanone: This compound contains a pyridine ring instead of a purine ring, leading to different chemical properties and applications.
2-(4-bromophenyl)-1-(pyridin-3-yl)ethanone: The presence of a bromophenyl group introduces additional reactivity, particularly in substitution reactions
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-purin-9-ylethanone |
InChI |
InChI=1S/C7H6N4O/c1-5(12)11-4-10-6-2-8-3-9-7(6)11/h2-4H,1H3 |
InChI Key |
WVJLGTBKYSTGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=CN=CN=C21 |
Origin of Product |
United States |
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